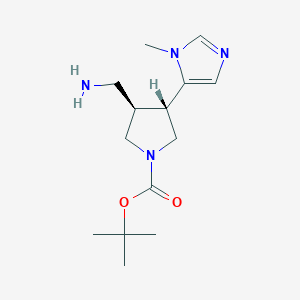
Tert-butyl (3R,4S)-3-(aminomethyl)-4-(3-methylimidazol-4-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R,4S)-3-(aminomethyl)-4-(3-methylimidazol-4-yl)pyrrolidine-1-carboxylate is a complex organic compound with notable applications in various fields including chemistry, biology, medicine, and industry. This compound, characterized by its intricate structure, plays a crucial role in scientific research and development.
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the selection of appropriate starting materials such as pyrrolidine derivatives and methylimidazole compounds.
Reaction Conditions: : The reactions typically involve controlled conditions including specific temperatures, pressures, and catalysts to ensure the desired stereochemistry is achieved. Protective groups like tert-butyl are used to stabilize reactive intermediates.
Steps
Aminomethylation: : Introduction of the aminomethyl group to the pyrrolidine ring.
Imidazole Functionalization: : Incorporation of the 3-methylimidazole moiety.
Carboxylation: : Finally, the tert-butyl ester group is introduced to complete the synthesis.
Industrial Production Methods: : In an industrial setting, the compound can be synthesized using automated reactors that allow for precise control of reaction parameters. Continuous flow processes are often employed to enhance yield and purity.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : It can also be reduced using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : The amino and imidazole groups allow for various substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation products might include oxo-derivatives.
Reduction could yield deaminated products.
Substitution reactions produce a variety of functionalized derivatives, depending on the reagents used.
In Chemistry
Catalysis: : Utilized as a catalyst or a ligand in complex organic transformations.
Synthesis: : Employed as an intermediate in the synthesis of more complex molecules.
In Biology
Enzyme Inhibitors: : Acts as a precursor for enzyme inhibitors in biochemical research.
Biomolecular Studies: : Used in the study of biomolecular interactions.
In Medicine
Drug Development: : Investigated as a potential therapeutic agent in the treatment of diseases.
Pharmacokinetics: : Studied for its pharmacokinetic properties.
In Industry
Polymer Industry: : Applied in the synthesis of specialty polymers and materials.
Agrochemicals: : Used in the development of agrochemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The aminomethyl and imidazole groups allow for binding to enzymes and receptors, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the context of the research or application.
Comparison with Similar Compounds
Compared to other pyrrolidine and imidazole derivatives, Tert-butyl (3R,4S)-3-(aminomethyl)-4-(3-methylimidazol-4-yl)pyrrolidine-1-carboxylate stands out due to its unique stereochemistry and functional groups. Similar compounds include:
(R)-3-(Aminomethyl)pyrrolidine derivatives
(S)-4-(3-Methylimidazol-4-yl)pyrrolidine analogs
Tert-butyl esters of various pyrrolidine-based structures
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-(aminomethyl)-4-(3-methylimidazol-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)18-7-10(5-15)11(8-18)12-6-16-9-17(12)4/h6,9-11H,5,7-8,15H2,1-4H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFPNEPGMVCCKY-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CN=CN2C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CN=CN2C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














